methyl 3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate
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Overview
Description
Methyl 3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate involves multiple steps, including the acetylation of hydroxyl groups and the formation of an imidoyl ester. The reaction conditions typically require the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetylated hydroxyl groups or the imidoyl ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride for acetylation, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new esters or amides.
Scientific Research Applications
Methyl 3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-triacetyloxy-6-[5-acetyloxy-3-(4-methoxyphenyl)-4-oxochromen-6-yloxy]oxane-2-carboxylate: This compound shares structural similarities but differs in its chromenyl moiety.
3,4,5-trihydroxy-6-{[1-(4-methoxyphenyl)pentan-3-yl]oxy}oxane-2-carboxylic acid:
Uniqueness
Methyl 3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate is unique due to its combination of acetylated hydroxyl groups, an imidoyl ester, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H24F3NO11 |
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Molecular Weight |
535.4 g/mol |
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H24F3NO11/c1-10(27)33-15-16(34-11(2)28)18(35-12(3)29)20(36-17(15)19(30)32-5)37-21(22(23,24)25)26-13-6-8-14(31-4)9-7-13/h6-9,15-18,20H,1-5H3 |
InChI Key |
REVXPVUNZDHHOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=NC2=CC=C(C=C2)OC)C(F)(F)F)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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